1,1,1,3,5,5,5-Heptamethyl trisiloxane

Descripción

BenchChem offers high-quality 1,1,1,3,5,5,5-Heptamethyl trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,5,5,5-Heptamethyl trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOFLWXQGHSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-67-8 | |

| Details | Compound: Trimethylsilyl-terminated polymethylsiloxane | |

| Record name | Trimethylsilyl-terminated polymethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-88-7 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

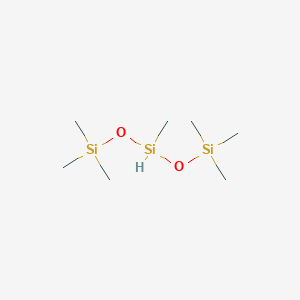

Bis(trimethylsiloxy)methylsilane chemical structure and molecular weight

Technical Monograph: Bis(trimethylsiloxy)methylsilane ( )

Executive Summary

Bis(trimethylsiloxy)methylsilane (CAS: 1873-88-7), commonly referred to as 1,1,1,3,5,5,5-Heptamethyltrisiloxane or by the silicone shorthand

Molecular Architecture & Identification

The molecule consists of a central methylhydrosiloxane unit (

Structural Specifications

-

IUPAC Name: 1,1,1,3,5,5,5-Heptamethyltrisiloxane[1][2][3][4][5]

-

Common Synonyms: Bis(trimethylsiloxy)methylsilane; Methyl-bis(trimethylsilyloxy)silane;

. -

SMILES: C(C)C)O(C)C

-

InChI Key: QNWOFLWXQGHSRH-UHFFFAOYSA-N

Molecular Visualization

The following diagram illustrates the connectivity of the siloxane backbone and the steric environment of the reactive hydride.

Figure 1: Structural connectivity of Bis(trimethylsiloxy)methylsilane (

Physicochemical Profile

Accurate physicochemical data is essential for process scaling and formulation. The low viscosity and specific boiling point of

| Property | Value | Unit | Condition |

| Molecular Weight (Average) | 222.51 | g/mol | - |

| Exact Mass | 222.09 | g/mol | Monoisotopic |

| Molecular Formula | - | - | |

| Boiling Point | 142 | °C | @ 760 mmHg |

| Density | 0.819 | g/mL | @ 25 °C |

| Refractive Index ( | 1.382 | - | @ 20 °C |

| Flash Point | 22 - 27 | °C | Closed Cup (Flammable) |

| Appearance | Colorless Liquid | - | - |

| Solubility | Miscible | - | Acetone, Ethanol, Ethers |

| Hydrolytic Stability | Moisture Sensitive | - | Generates |

Synthetic Pathways & Production[2][9][10][11]

While

Equilibration Mechanism

The synthesis involves the redistribution of siloxane bonds between hexamethyldisiloxane (

Figure 2: Industrial synthesis workflow via acid-catalyzed equilibration.

Reactivity & Functionalization: The Hydrosilylation Core

For drug development professionals, the primary utility of

Mechanistic Insight (Chalk-Harrod Cycle)

The reaction proceeds via the coordination of the olefin to the platinum center, oxidative addition of the

Key Application: Synthesis of PEG-8 Dimethicone or similar trisiloxane surfactants used as permeation enhancers or vesicle-forming lipids.

Figure 3: Catalytic cycle for the functionalization of MD'M via hydrosilylation.

Experimental Protocol: Synthesis of a Trisiloxane Surfactant

Objective: To synthesize a polyether-modified trisiloxane (superspreader analogue) using Bis(trimethylsiloxy)methylsilane.

Reagents

-

Silane: Bis(trimethylsiloxy)methylsilane (

), 1.0 eq. -

Olefin: Allyl-polyethylene glycol (e.g., Allyl-PEG-350-OMe), 1.1 eq (slight excess to ensure complete consumption of Si-H).

-

Catalyst: Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene, ~10-20 ppm Pt.

-

Solvent: Toluene or Isopropanol (optional, can be run neat).

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe.

-

Inertion: Purge the system with dry nitrogen to remove oxygen and moisture (moisture can lead to side reactions producing

). -

Loading: Charge the flask with the Allyl-PEG and solvent (if using). Heat to 80°C.

-

Catalysis: Add the Karstedt’s catalyst solution.

-

Addition: Add Bis(trimethylsiloxy)methylsilane dropwise via an addition funnel.

-

Digestion: After addition is complete, maintain temperature at 90°C for 2-4 hours.

-

Monitoring: Monitor reaction progress via FTIR (disappearance of

peak at ~2150 -

Workup: Strip solvent and excess volatiles under reduced pressure (rotary evaporator).

-

Filtration: Filter through a celite pad or activated carbon to remove platinum residues (black specks).

Safety & Handling

-

Flammability:

has a low flash point (~27°C). Use spark-proof equipment and ground all containers during transfer. -

Hydrogen Evolution: In the presence of strong bases, acids, or certain metals,

bonds can decompose to release hydrogen gas ( -

Storage: Store in a cool (0-10°C), dry place under an inert atmosphere (Nitrogen or Argon).

References

-

Gelest, Inc. Bis(trimethylsiloxy)methylsilane Product Data Sheet. Catalog No. SIB1844.[5]0. Link

-

Sigma-Aldrich. 1,1,1,3,5,5,5-Heptamethyltrisiloxane Properties and Safety. Link

-

Gong, H., et al. "Synthesis, characterization and properties of non-ionic polyether modified trisiloxanes surfactant." ResearchGate, 2015.[4] Link

-

Murata, M., et al. "Platinum-Catalyzed Aromatic C-H Silylation of Arenes with 1,1,1,3,5,5,5-Heptamethyltrisiloxane." Chemistry Letters, Vol. 36, No. 7, 2007. Link

-

ChemicalBook. Synthesis methods of 1,1,1,3,5,5,5-Heptamethyltrisiloxane. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN105503931A - Method for preparing 1, 1, 1, 3, 5, 5, 5-heptamethyltrisiloxane - Google Patents [patents.google.com]

- 3. 1,1,1,3,5,5,5-Heptamethyltrisiloxane synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(TMS)methylsilane | Silanes | Gelest [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]

Precision vs. Capacity: A Comparative Analysis of Heptamethyltrisiloxane and Polymethylhydrogensiloxane in Advanced Synthesis

Executive Summary

In the landscape of organosilicon chemistry, compounds bearing reactive silicon-hydrogen (Si-H) bonds are indispensable tools for drug development and advanced material synthesis. This whitepaper provides a rigorous technical comparison between two foundational siloxanes: Heptamethyltrisiloxane (HMTS) and Polymethylhydrogensiloxane (PMHS). While both rely on the hydridic nature of the Si-H bond, their structural divergence—discrete monomeric precision versus polymeric hydride capacity—dictates entirely different mechanistic pathways and laboratory applications.

Physicochemical Architecture: Discrete vs. Polymeric Systems

The fundamental differences between HMTS and PMHS stem directly from their molecular architectures.

Heptamethyltrisiloxane (HMTS) is a discrete, low-molecular-weight (222.51 g/mol ) molecule with the formula C7H22O2Si3[1]. Its structure features a single, highly reactive Si-H bond positioned centrally on a trisiloxane backbone[2]. This single-site functionality is critical: it strictly prevents cross-linking during reactions, allowing for exact 1:1 stoichiometric additions[3]. Furthermore, HMTS exhibits an exceptionally low surface tension (20-22 mN/m), making it the premier building block for super-spreading agricultural adjuvants and targeted delivery vectors[2].

Polymethylhydrogensiloxane (PMHS) , conversely, is a linear polysiloxane polymer (CAS: 63148-57-2) containing repeating (CH3(H)SiO) units[4]. Because every monomeric unit along the polymer backbone contains an active Si-H bond, PMHS acts as a high-density hydride reservoir[5]. Synthesized as a byproduct of the silicone industry, it is an inexpensive, air-stable, and environmentally benign reagent[6]. Its polymeric nature makes it an ideal bulk reducing agent, providing significantly more hydride per mole (1.35%) compared to traditional silanes like triethylsilane (0.86%)[7].

Quantitative Data Summary

To facilitate rapid experimental design, the physicochemical and functional metrics of HMTS and PMHS are summarized below.

| Property | Heptamethyltrisiloxane (HMTS) | Polymethylhydrogensiloxane (PMHS) |

| CAS Number | 1873-88-7 | 63148-57-2 |

| Molecular Architecture | Discrete molecule (MD'M) | Polymeric chain |

| Molecular Weight | 222.51 g/mol | Variable (typically 1500–3000 g/mol ) |

| Si-H Functionality | Single, precise reactive site | Multiple sites along the backbone |

| Primary Application | Regioselective Hydrosilylation | Chemoselective / Chiral Reduction |

| Surface Tension | ~20–22 mN/m | ~19–21 mN/m |

| Reaction Byproduct | Discrete modified siloxane | Insoluble polysiloxane resin (gel) |

| Cost / Hydride Ratio | High (Specialty precursor) | Very Low (~10% of Triethylsilane) |

Mechanistic Pathways & Reactivity Profiles

The structural dichotomy between HMTS and PMHS dictates their divergent roles in catalysis.

HMTS in Hydrosilylation: HMTS is predominantly utilized in transition-metal-catalyzed (e.g., Pt, Rh) hydrosilylation reactions. The single Si-H bond adds across unsaturated carbon-carbon bonds (alkenes/alkynes) to form highly specific, discrete organosilicon compounds[8]. The lack of secondary reactive sites ensures that the reaction stops at the monomeric adduct, preventing unwanted polymerization[9].

PMHS in Reduction: PMHS is deployed as a mild, chemoselective terminal reductant. The electronegativity difference between Si (1.9) and H (2.2) renders the hydrogen hydridic[10]. In the presence of metal catalysts (e.g., Cu, Ti, Pd), PMHS transfers hydrides to electrophilic substrates such as esters, imines, or enones[11]. As the hydrides are depleted, the remaining siloxane backbone cross-links to form a solid byproduct, driving the reaction thermodynamically forward[7].

Mechanistic divergence of HMTS and PMHS in catalytic pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the optimal use of HMTS and PMHS, emphasizing the causality behind each experimental choice.

Protocol A: Highly Regioselective Hydrosilylation using HMTS

Objective: Synthesis of a discrete, functionalized siloxane vector from a terminal alkene.

-

Preparation & Degassing: Dissolve the terminal alkene and HMTS (1:1.05 molar ratio) in anhydrous toluene. Causality: Strict anhydrous and anaerobic conditions are required because moisture can competitively hydrolyze the Si-H bond into a silanol, destroying the precise 1:1 stoichiometry[8].

-

Catalyst Activation: Introduce Karstedt's catalyst (Pt(0) complex, 10–50 ppm). Causality: Pt(0) undergoes rapid oxidative addition into the single Si-H bond of HMTS, activating it for migratory insertion across the alkene double bond[9].

-

Controlled Exotherm: Maintain the reaction at 70°C for 4 hours. Causality: The single-site nature of HMTS prevents runaway cross-linking, allowing the reaction to proceed cleanly to the β-addition product with >95% regioselectivity[8].

-

Validation & Isolation: The absence of a viscosity increase confirms no polymerization occurred. The discrete product is isolated via simple vacuum distillation, serving as a self-validating indicator of a clean monomeric reaction.

Protocol B: Chemoselective Asymmetric Reduction using PMHS

Objective: Enantioselective reduction of a cyclic enone to a chiral alcohol API.

-

In Situ Catalyst Generation: Combine a copper(II) salt, a chiral phosphine ligand (e.g., DTBM-SEGPHOS), and a stoichiometric excess of PMHS in tetrahydrofuran (THF). Causality: PMHS acts immediately to reduce Cu(II) to the active Cu(I)-H species, initiating the catalytic cycle[10].

-

Hydride Transfer: Add the cyclic enone dropwise. Causality: PMHS continuously regenerates the chiral Cu-H intermediate after each substrate reduction, acting as a high-capacity hydride reservoir[7].

-

Quenching & Cross-linking (Self-Validation): Add a solution of aqueous NaOH or TBAF. Causality: The base hydrolyzes any unreacted Si-H bonds and rapidly cross-links the depleted PMHS backbone into an insoluble, highly cross-linked polysiloxane resin[7].

-

Isolation: Filter the reaction mixture through a Celite pad. Causality: The formation of the solid gel physically traps the silicon byproducts and catalyst residues. A clear filtrate serves as a self-validating indicator of successful byproduct sequestration, yielding the pure chiral API[7].

Self-validating workflow for PMHS-mediated reduction and byproduct isolation.

Strategic Applications in Drug Development

For pharmaceutical scientists, the choice between HMTS and PMHS is dictated by the end goal of the synthetic step.

-

Targeted Delivery Vectors: HMTS is the reagent of choice when synthesizing complex, lipid-like nanoparticles or super-spreading topical delivery agents. Its discrete nature allows for the precise grafting of hydrophilic (e.g., polyether) and hydrophobic domains, creating highly characterized APIs and excipients[2].

-

Green API Synthesis: PMHS is revolutionizing the scale-up of chiral APIs. By replacing hazardous, pyrophoric reagents like Lithium Aluminum Hydride (LiAlH4) with PMHS, process chemists achieve safer, highly enantioselective reductions. The unique gel-filtration workup drastically reduces solvent waste and purification bottlenecks in late-stage drug development[10].

References

-

Title: Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane Source: heptamethyltrisiloxane.com URL: [Link]

-

Title: The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes Source: RSC Advances URL: [Link]

-

Title: A Review of Polysiloxanes in Terms of Their Application in Explosives Source: NIH / PMC URL: [Link]

-

Title: Silicon-Based Reducing Agents Source: Gelest URL: [Link]

-

Title: Organosilane Reductions with Polymethylhydrosiloxanes Source: Gelest URL: [Link]

-

Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry Source: MDPI URL: [Link]

-

Title: Organosilanes in Metal-Catalyzed, Enantioselective Reductions Source: ACS Publications URL: [Link]

Sources

- 1. CAS 2895-07-0: 1,1,1,3,3,5,5-Heptamethyltrisiloxane [cymitquimica.com]

- 2. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 3. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 4. silicorex.com [silicorex.com]

- 5. A Review of Polysiloxanes in Terms of Their Application in Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(methylhydrosiloxane) | 63148-57-2 [amp.chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06784A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gelest.com [gelest.com]

3H-Heptamethyltrisiloxane refractive index and density data

The following technical guide provides an in-depth analysis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane, focusing on its critical physical properties—Refractive Index (RI) and Density—and their application in high-precision formulation and synthesis.

Refractive Index, Density, and Hydrosilylation Kinetics[1]

Executive Technical Summary

1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7), often abbreviated as MDᴴM or Bis(trimethylsiloxy)methylsilane , is a critical organosilicon intermediate.[1][2][3] Its structural uniqueness lies in the active silicon-hydride (Si-H) bond located at the central (3-position) silicon atom, flanked by chemically inert trimethylsiloxy groups.[1]

For researchers in drug delivery and surface chemistry, this molecule is the primary backbone for synthesizing polyether-modified trisiloxane surfactants ("superspreaders"). The precise measurement of its Refractive Index (RI) and Density is not merely a characterization step but a purity gate ; deviations in these values directly correlate to the loss of active Si-H content or contamination with cyclic siloxanes (D₃/D₄), which can compromise downstream hydrosilylation efficiency.[1]

Physical Property Atlas

The following data aggregates high-purity standard values. These baselines are essential for calibrating input materials before catalytic functionalization.

Table 1: Core Physical Constants

| Property | Value | Conditions | Method Validation |

| Refractive Index ( | 1.3820 | 20°C, 589 nm | Abbe Refractometry (Thermostated) |

| Density ( | 0.819 g/mL | 25°C | Oscillating U-Tube / Pycnometry |

| Specific Gravity | 0.8136 | 25°C/25°C | Relative to Water |

| Molar Refractivity | 68.42 cm³/mol | Calculated | Lorentz-Lorenz Equation |

Table 2: Kinetic & Thermodynamic Profile

| Property | Value | Relevance to Protocol |

| Boiling Point | 142°C | Distillation purification threshold. |

| Flash Point | 22°C (Closed Cup) | CRITICAL: Class 3 Flammable Liquid handling required.[4][5] |

| Viscosity | ~1.0–1.5 cSt (25°C) | Low viscosity aids solvent-free hydrosilylation. |

| Molecular Weight | 222.51 g/mol | Stoichiometric calculation base for Si-H equivalents. |

Technical Note: The Refractive Index of siloxanes is significantly lower than typical organic solvents (1.38 vs 1.40–1.50). A measured RI > 1.385 often indicates contamination with higher molecular weight oligomers or non-silicone impurities.

Structural Logic & Reactivity

The utility of MDᴴM is defined by its steric and electronic environment. The central Si-H bond is sterically shielded by the two bulky trimethylsiloxy (

Visualization: Molecular Architecture & Hydrosilylation Workflow

The following diagram illustrates the transformation of MDᴴM into a functional adjuvant via Platinum (Karstedt's) catalysis.

Figure 1: The hydrosilylation pathway. MDᴴM serves as the hydrophobic anchor. The reaction efficiency is monitored by the disappearance of the Si-H peak (IR ~2150 cm⁻¹) or change in Refractive Index.[1]

Experimental Protocols: Self-Validating Systems

To ensure data integrity (E-E-A-T), the following protocols include built-in validation steps. These are designed for drug development environments where GLP (Good Laboratory Practice) is mandatory.

Protocol A: Precision Density Measurement (Oscillating U-Tube)

Objective: Determine purity via density deviation. Equipment: Anton Paar DMA 4500 or equivalent.

-

System Check: Calibrate with air and degassed ultra-pure water at 20.00°C. Target water density:

. -

Sample Prep:

-

MDᴴM is volatile and hygroscopic. Draw sample into a gas-tight glass syringe to prevent evaporation of light ends.

-

Validation Step: Inspect syringe for micro-bubbles. Bubbles will artificially lower density readings.

-

-

Injection: Inject slowly into the oscillating tube. Ensure the temperature equilibrates to 25.00°C ± 0.01°C.

-

Measurement: Record density (

).-

Pass Criteria:

. -

Fail Analysis: If

, suspect hydrolysis (formation of silanols) or dimerization.

-

Protocol B: Refractive Index Determination (Abbe Method)

Objective: Rapid screening of Si-H content. Equipment: Digital Abbe Refractometer with Peltier temperature control.

-

Cleaning: Clean the prism with isopropanol followed by acetone. Flash dry.

-

Zeroing: Verify with a calibration standard (e.g., water

or Brix standard). -

Application: Apply 3–4 drops of MDᴴM. Close the prism immediately to minimize evaporation.

-

Equilibration: Allow 30 seconds for the sample to reach 20.00°C.

-

Reading:

-

Target:

. -

Causality: As the Si-H bond reacts (e.g., during synthesis), the RI typically increases towards 1.44–1.45 (typical for polyethers).[1] Therefore, a low RI confirms the integrity of the starting material.

-

Applications in Drug Development

The specific density and refractive index data provided are critical for calculating the Hydrophilic-Lipophilic Balance (HLB) of the final surfactant.

-

Adjuvant Formulation: MDᴴM derivatives are used to encapsulate hydrophobic drugs. The low density of the siloxane tail (

) contrasts with the polyether head ( -

Gene Delivery: Recent studies utilize heptamethyltrisiloxane-modified lipids to enhance the transfection efficiency of non-viral vectors by facilitating endosomal escape via membrane fusion.

References

-

Sigma-Aldrich. (2024). 1,1,1,3,5,5,5-Heptamethyltrisiloxane Product Specification & Properties. [1]

-

Gelest, Inc. (2023). Bis(trimethylsiloxy)methylsilane: Physical Properties and Applications.

-

ChemicalBook. (2024). CAS 1873-88-7 Physical Properties Data.

-

American Elements. (2024). Heptamethyltrisiloxane Technical Data Sheet. [1][6]

-

PubChem. (2024). Compound Summary: Heptamethyltrisiloxane.[7][8][9][10][11][12][13] National Library of Medicine. [1]

Sources

- 1. CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane [cymitquimica.com]

- 2. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 3. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 4. 双三甲基硅氧基甲基硅烷 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 双三甲基硅氧基甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Bis(TMS)methylsilane | Silanes | Gelest [gelest.com]

- 8. 3-[HYDROXY(POLYETHYLENEOXY)PROPYL]HEPTAMETHYLTRISILOXANE, 90% - Gelest, Inc. [gelest.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Heptamethyltrisiloxane FOR MEDICINE - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 11. Heptamethyltrisiloxane for New Pesticide Formulations - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 12. lysonchem-materials.com [lysonchem-materials.com]

- 13. Applications of Heptamethyltrisiloxane in the Agricultural Field - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

A Technical Guide to the Safe Handling of Methyltris(trimethylsiloxy)silane for Research and Development Applications

This guide provides an in-depth analysis of the safety protocols, physicochemical properties, and potential hazards associated with Methyltris(trimethylsiloxy)silane (CAS: 17928-28-8). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into its safe handling, storage, and emergency management. Our focus is on the causality behind safety measures, ensuring a self-validating system of protocols grounded in authoritative data.

A Note on Nomenclature

The query "Methylbis(trimethylsiloxy)silane" closely resembles several distinct organosiloxane compounds. This guide will focus on the well-documented and commercially significant compound Methyltris(trimethylsiloxy)silane (CAS: 17928-28-8), also known as Methyl Trimethicone, which is the most probable subject of interest based on available safety data.

Section 1: Chemical Identification and Core Physicochemical Properties

A foundational understanding of a substance's properties is the first step in a robust risk assessment. Methyltris(trimethylsiloxy)silane is an organosiloxane, a class of compounds widely used as chemical intermediates and in various industrial applications.[1] It exists as a clear, colorless liquid.[2] Its key physical and chemical characteristics are summarized below. The relatively low flash point and high vapor pressure are critical data points that directly inform the handling and storage protocols discussed in subsequent sections.

| Property | Value | Source |

| CAS Number | 17928-28-8 | [2][3] |

| Molecular Formula | C₁₀H₃₀O₃Si₄ | [1][3] |

| Molecular Weight | 310.68 g/mol | [2] |

| Synonyms | Methyl trimethicone, M3T, 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane | [1][2] |

| Physical State | Liquid | [1] |

| Boiling Point | 178.85 - 194 °C (354 - 381 °F) at 1013 hPa | [2][4] |

| Melting Point | -78.7 to -76.3 °C (-109.7 to -105.3 °F) | [2][4] |

| Flash Point | 59.5 °C (139.1 °F) | [4] |

| Density | 0.85 - 0.91 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 120 Pa at 20 °C; 210 Pa at 25 °C | [4] |

| Water Solubility | Insoluble (< 1 mg/mL at 20.5 °C) | [2][5] |

Section 2: Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), Methyltris(trimethylsiloxy)silane is classified as a combustible liquid.[1] This classification is the primary driver for many of the handling precautions, particularly the strict control of ignition sources. While not classified for acute toxicity, it may cause irritation to the eyes, skin, and respiratory tract upon exposure.[1]

| Hazard Classification | Category | GHS Code | Hazard Statement |

| Flammable Liquids | Category 4 | H227 | Combustible liquid[1] |

Signal Word: Warning [1]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

Section 3: Core Safety Protocols and Procedures

A proactive approach to safety involves a multi-layered system of controls. The following protocols are designed to mitigate the risks identified in Section 2.

Risk Assessment Workflow

Before any new procedure involving this chemical is initiated, a thorough risk assessment must be performed. The objective is to systematically identify and control hazards.

Caption: Risk assessment workflow for handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When handling Methyltris(trimethylsiloxy)silane, the key risks are vapor inhalation and ignition.

-

Engineering Controls: All work should be conducted in a well-ventilated area.[4] A certified chemical fume hood or local exhaust ventilation is mandatory to keep airborne concentrations below exposure limits and prevent vapor accumulation.[1] Emergency eyewash stations and safety showers must be immediately accessible.[1]

-

Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting personnel from direct exposure.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles.[1] | Protects against splashes and vapor irritation. Contact lenses should not be worn.[1] |

| Hand | Neoprene or nitrile rubber gloves.[1] | Provides a chemical-resistant barrier to prevent skin contact. |

| Body | Lab coat; additional protective clothing as needed. | Prevents contamination of personal clothing. |

| Respiratory | Required if ventilation is inadequate or during large-scale transfers.[6] | Prevents inhalation of irritating vapors. |

Standard Operating Procedure for Handling and Storage

Handling:

-

Preparation: Ensure the work area is clean and free of ignition sources (e.g., open flames, hot plates, sparks).[1]

-

Grounding: Ground and bond the container and receiving equipment before initiating any transfer.[1][4] This is a critical step to prevent the buildup of static electricity, which can ignite combustible vapors.

-

Tool Selection: Use only non-sparking tools during transfer and handling.[4][7]

-

Dispensing: Dispense the liquid slowly to minimize splashing and vapor generation. Keep the container opening as small as possible.

-

Post-Handling: After use, ensure the container is tightly closed.[1] Wash hands and any exposed skin thoroughly with soap and water.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]

-

Keep containers tightly closed to prevent the escape of vapors.[1]

-

Store separately from incompatible materials, particularly strong oxidizing agents.[1]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.

Spills and Accidental Releases

In the event of a spill, a calm and methodical response is crucial to prevent escalation.

Caption: Step-by-step workflow for managing accidental spills.

For small spills, after removing all ignition sources, use an absorbent material to collect the liquid.[5] The contaminated materials should be sealed in a labeled, vapor-tight plastic bag for disposal.[5] The spill area should then be decontaminated by washing with 60-70% ethanol followed by a soap and water solution.[5] For large spills, evacuate the area and consider downwind evacuation of at least 300 meters (1000 feet).[2][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[1][2]

-

Unsuitable Media: Do not use a straight stream of water, as it may spread the fire.[1]

-

Specific Hazards: The material is a combustible liquid that can emit irritating fumes and organic acid vapors when heated or in a fire.[1]

-

Protective Actions: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[1] Use a water spray to cool fire-exposed containers.[1]

First-Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air and keep them at rest. If the person feels unwell, seek medical advice. | [1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. | [1] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice. | [1] |

Section 5: Toxicological Profile

The toxicological data indicates a low order of acute toxicity. However, the potential for irritation necessitates the handling controls previously described. The LD50 (Lethal Dose, 50%) is a measure of the dose required to kill half the members of a tested population. A higher LD50 value generally indicates lower acute toxicity.

| Test | Route | Species | Result | Source |

| LD50 | Oral | Rat | > 2000 mg/kg | [1][4] |

| LD50 | Dermal | Rat | > 2000 mg/kg | [4] |

Interpretive Insight: The high LD50 values suggest that a single, large-dose exposure is unlikely to be lethal. The primary risk for researchers is not acute poisoning but rather the irritant effects from chronic, low-level exposure or acute effects from a significant splash or inhalation event. This reinforces the need for consistent use of engineering controls and PPE.

References

- METHYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHk9RjzDQnt6AP7p5Cgq2U0lL91u6ZUtx94aEjG-ydScSfJsi5igUStIlPFSoZ-L-OrKfFyxAaffF2D3zDnT_W9kPuxOvsdpnTm9cZWsgO2hbToc9AYzLxcXiGHqzykDBatxZZIAtm0Ovadc1t51AOvSWvlkRSfuMcFWlrHgbdzioC3w==]

- Methyltris(trimethylsiloxy)silane | C10H30O3Si4 | CID 28838 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEriciOFzRV99sidtjNAabflMnGlm7OMfPzIaebu-Pxzh2OoamjZ-8D3I8j8GKK7cVnVbsD35uq41NpZxh0O1hit8MCc2HOvhClPITv0J6sCw5vV-SlORiB1vxBXe8v1krb1TlnHQukjXwfwEWdZgalno4ieufDezQg8pFFq-HPtNydDkoD]

- Methyltris(trimethylsiloxy)silane SDS, 17928-28-8 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCWZ5vSf8K3zg-inqEajt1b-pqYtI6OnzekGPAZRBK9-zNOjh-Rjd2nR8l7ByjsuSU49oMVuz0j01QL46q5AeylxdNSjzRTHfqWF7X6xI1NOQojbBVSUXzAnEUaMjDErnDeQ3ygqjmNA7EZH-CfNnW4rFwvN8ZCS2hIO-m5qSjXJ3QxtzblJUH]

- METHYLSILANE - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoHBAzOUokw89cGRoXbE4dfEuyJ-PTQMB-TtErzSlz-2gfiKUPTAU3GhX2fb11QfocXKnb4eB7fpYHnjusbElka42FSRUK5V0gd0bU-ZhpP83nCOlORsX-wbhc09KxthIC6VrPPssfSiIAvZ1PJydNFPMFXx6eycREar4GVauK3KIutw==]

- METHYLTRIS(TRIMETHYLSILOXY)SILANE - CAMEO Chemicals - NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDAyDqnGrOv7IdAHQcNw9Dhp50oNRLEIsOu_f83d_l9Kgv5MyPzOKwEYTrq_ra0gN5L6sc1EsoE_GsGGLm-4FasWTUskp5DDlUhRgmX5-fPdme8wc6fMeVPDE_FRlQDkailn04nyD8ng==]

- Methyltris(trimethylsiloxy)silane Properties - EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZVqZHRdoAwfqtEyqrYEJss5asg_PV62bFANgjav07cqvzm8tZyeYxjN3jjhxCnvOhE6DNIToSD4JeMIXdytK_6sUnO3Z5esG2SmvpzdmVxiNxKV18-zK5wTH4wj1ahjQBXjVUaivZQ3GzCpv4E8WVt1G0eXmdYHDNwKeoUQ==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8qztAKjmbqXPiPvGrsOu3mhKltwgPgFk65ukncr4ew5zfCq5j8TNO6yFGeZtfcNGYGTQ-wJsWIIKuQbeOMK6sx6rqB7VjqyK852L14HbhYG_gadA0t_pJXWvZS2l9Nr74wg6AJGAqT5qwd2YjEQPLZi_cRi9wxsNXky4kmUsPYgIPyje8CmQelartryUzkyLij5XN8rP66NCNYTKGmKVLRPg7Az8Wfx92GDRzm-oXE0core6AMI5aZDFFVT8=]

- sib1844.0 - bis(trimethylsiloxy)methylsilane - Amazon S3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkOpMaCXIoFhuEbgE91lJqHHIrKWMrLlzXlnfIEY-3Pjom_4maRcOPHEjMONZe04CG4jCWnBMGI0dQ-UyG7lLrQylostESEpVlKdvXpWTYpcWc628Ol9GHR_ElMTMJEwpk9xkVh9-RR-nZPmKY57FfnbFQQJwNgmPR7-jtmA==]

- 2 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-hXHRma_Kr5bkFQvHN3UpnoHJa-EDOucyMHAiyzpNnpy6JLFc_VwbCpHv4OJB2wEz7_Tt81s_a35SxfEwSyULgLEwtH-fn87jKPERQ8_xc6l0sZAoaiIrPNWVX2C4PnwU9Q1AToRV2AlZAs6aOVY3rGUvCcmNTY377wlDARAxLFbzZz3W1SM4GwKCl1DWZMDrrdjlU5CASa6F_VhU1kXVkDOa02Q7tDkxZs3NI5aHepdJUU2_n6NCJvcGVkhDnZhBWJ3q5tBpYrq6No=]

- Methyltris(trimethylsiloxy)silane - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvHNYlbAUTCh2CnXKjt79QoBz82uUkeYNL950eLwS-2sT3xKWDfagnc6YBbWBAPwUVZKE8DqiPcbPjYUY6axG5H-0NC113MKBqiQzBS0CD0hZuVqpgxf0YXIeEb1Ceef_0-j_3cdXke2s2peZo5KX2EAY8XANY]

Sources

- 1. gelest.com [gelest.com]

- 2. Methyltris(trimethylsiloxy)silane | C10H30O3Si4 | CID 28838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyltris(trimethylsiloxy)silane [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. METHYLTRIS(TRIMETHYLSILOXY)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. gelest.com [gelest.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Introduction: Understanding the Core Profile of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

1,1,1,3,5,5,5-Heptamethyltrisiloxane, identified by CAS number 1873-88-7, is a linear organosilicon compound with the molecular formula C₇H₂₂O₂Si₃.[1][2] Also known as Bis(trimethylsiloxy)methylsilane, this clear, colorless liquid is a pivotal intermediate in specialty chemical synthesis.[2][3][4] Its unique structure, featuring a flexible siloxane backbone capped with methyl groups, imparts a combination of thermal stability, low surface tension, and high volatility that makes it valuable in diverse fields, from pharmaceutical development to the formulation of advanced coatings and agricultural surfactants.[1][4][5]

For researchers and drug development professionals, a precise understanding of its physical properties is not merely academic; it is fundamental to ensuring safety, predicting reaction kinetics, and designing robust purification processes. This guide provides an in-depth analysis of two critical thermal properties: the boiling point and the flash point, grounded in experimental methodology and their practical implications.

Core Physicochemical Data

The foundational properties of 1,1,1,3,5,5,5-Heptamethyltrisiloxane are summarized below. These values dictate its behavior in experimental and industrial settings.

| Property | Value | Source(s) |

| Boiling Point | 142 °C (at standard atmospheric pressure) | [1][4][6][7][8] |

| Flash Point | 22 °C (71.6 °F) - Closed Cup Method | [6][7] |

| Molecular Weight | 222.50 g/mol | [2][6][7] |

| Density | 0.819 g/mL (at 25 °C) | [1][7][8] |

| CAS Number | 1873-88-7 | [2][6] |

| Appearance | Clear, colorless liquid | [7][9] |

| Solubility | Miscible with acetone, ethanol, and diethyl ether; Insoluble in water.[1][2][4][8] |

Deep Dive: Boiling Point and Volatility

The boiling point of 1,1,1,3,5,5,5-Heptamethyltrisiloxane is consistently reported as 142 °C at atmospheric pressure.[1][6][7] This temperature represents the point at which its vapor pressure equals the surrounding atmospheric pressure, allowing it to transition from a liquid to a gaseous state.

From a practical standpoint, this relatively low boiling point signifies high volatility.[5] This characteristic is a direct consequence of its molecular structure. The Si-O-Si backbone provides flexibility, but the molecule as a whole is non-polar. The primary intermolecular forces are weak van der Waals forces between the methyl groups. Insufficient energy is required to overcome these forces, which explains its tendency to evaporate readily and allows for purification via standard distillation techniques.[2]

Authoritative Protocol: Boiling Point Determination (Distillation Method)

The determination of a boiling point is a foundational experiment in physical chemistry. The causality behind this specific protocol is to ensure that the measured temperature corresponds to a true, stable equilibrium between the liquid and vapor phases under controlled pressure.

Objective: To verify the boiling point of 1,1,1,3,5,5,5-Heptamethyltrisiloxane at atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus in a fume hood. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a sample of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (approx. 20-30 mL) into the round-bottom flask along with a few boiling chips or a magnetic stir bar. This is a critical step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the liquid, not the superheated liquid or the flask walls.

-

Heating: Gently and uniformly heat the flask using a heating mantle. A slow, controlled heating rate is crucial for establishing equilibrium.

-

Observation and Data Recording: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue heating and observe the temperature range over which the bulk of the material distills. For a pure compound, this range should be narrow (typically 1-2 °C). The stable, consistent temperature observed during this period is the boiling point.

-

Pressure Correction (Self-Validation): Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for ultimate accuracy, though for most lab environments, the uncorrected value is sufficient for verification.

Critical Insight: Flash Point and Flammability

The flash point is the single most important parameter for assessing the fire hazard of a volatile liquid. For 1,1,1,3,5,5,5-Heptamethyltrisiloxane, the flash point is 22 °C (71.6 °F) as determined by the closed-cup method.[6][7]

This value is the lowest temperature at which the liquid gives off enough vapor to form an ignitable mixture with the air near its surface.[10][11] A flash point of 22 °C, which is near standard room temperature, classifies this compound as a Flammable Liquid (Category 2 or 3) .[3] This necessitates stringent safety protocols for handling and storage, as an ignitable atmosphere can exist under normal ambient conditions.[1][3]

Experimental Causality: Why the Closed-Cup Method?

Flash point can be measured via open-cup or closed-cup methods.[10][12][13] The closed-cup method, such as with a Pensky-Martens or Tag Closed Cup apparatus, is specified for this compound and is generally preferred for highly volatile liquids.[14]

Rationale: In a closed-cup tester, the sample is heated in a sealed chamber, allowing the vapors to accumulate and reach equilibrium with the liquid.[14] This environment more accurately simulates conditions in a partially filled, sealed or semi-sealed container, providing a lower and therefore more conservative (safer) flash point value compared to an open-cup method where vapors can dissipate.[10][14]

Authoritative Protocol: Flash Point Determination (Closed-Cup Method)

Objective: To determine the flash point of 1,1,1,3,5,5,5-Heptamethyltrisiloxane using a closed-cup apparatus to validate its flammability classification.

Methodology:

-

Apparatus and Sample Preparation: Ensure the closed-cup flash point tester is clean and dry. Pipette the required volume of the siloxane sample into the test cup, being careful not to contaminate the cup's exterior.

-

System Sealing: Secure the lid onto the test cup. This ensures that the vapors are contained, which is the core principle of this self-validating system.

-

Controlled Heating: Begin heating the sample at a slow, constant, and specified rate (e.g., as per ASTM D93 or ISO 2719 standards).[10][14] A rapid heating rate would prevent the vapor-liquid system from reaching equilibrium, leading to an inaccurate, higher reading.

-

Ignition Source Application: At prescribed temperature intervals, apply the test flame or spark by opening a shutter on the lid. This introduces the ignition source into the vapor space.

-

Flash Point Identification: The flash point is the lowest temperature at which the application of the ignition source causes the vapors over the liquid to ignite with a distinct "flash." This is a transient ignition, not sustained burning.

-

Safety and Verification: The entire procedure must be conducted in a well-ventilated area, away from external ignition sources. The result validates the GHS (Globally Harmonized System) hazard classification and dictates the required safety precautions.[3]

Visualization: Structure-Property Relationship

The following diagram illustrates the logical flow from the molecular structure of 1,1,1,3,5,5,5-Heptamethyltrisiloxane to its key thermal properties.

Caption: Relationship between molecular structure and thermal properties.

Conclusion and Professional Application

For scientists and researchers, the boiling point of 142 °C and the closed-cup flash point of 22 °C are not just data points but critical operational parameters for 1,1,1,3,5,5,5-Heptamethyltrisiloxane. The boiling point informs decisions on reaction temperatures and purification strategies like distillation. The low flash point mandates its handling as a flammable liquid, requiring storage in cool, well-ventilated areas, the use of explosion-proof equipment, and strict avoidance of ignition sources.[3][15][16] Adherence to the protocols outlined in the Safety Data Sheet (SDS) is non-negotiable to ensure a self-validating system of laboratory safety.

References

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane - CHEMICAL POINT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKt1c0bhXQpAnB9ecgGJfAse2apuWn8i989mSZCo8Qxyd001D0lyYUDPhzoaImL8kaKJzhiuC1U1Fv4hk9cZZN2OQrsSElVZbzt1cpvufGo-syzA5FEOhOB3Aa2mgBOUFgL2JmS0yX5C626OKordpOLxjLmpfLmg_cH8w=]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane | AMERICAN ELEMENTS ®. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHANQz7pR0O6fuPzfJVjkOFLw3zNYTwdgLwnIiMWpA75PGE8-R2KzKfxlyWr7xmcBrSzadqAVua_y_pjnPVJ-kiJk8bK8JVcb_R5MPv6AFiAIBgNNQu5GyJrJ_IGTCi9n1pxBZOs4D3Jud-woChHnMhyQxaVNOTrNz-oJsN4TIXrFYWgy7tk9ZY8sk=]

- How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - AwaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzyunXuPYvgb-6G6mY8n_b13yT-MrJGyX4TsC-SPm8UysVvfUXi2iOvFFbKccuUTPVbXfoDM_YC45TPvdIrwhDLV-9Indldnn_oXjdF1J9E6voC2uFDFCl2RmRTpk-ZybCJhwER197ABblXS96ns2v30DTT4gNsM9me7UXllva_7HN19qaoeWCyrwkWWHe4OcLoxFXEWS_mi_z1sOb-TtxHo-HsnU=]

- 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuK167eyucuZ7MNSENRGcpP6c94hhcECwMSXC5TZMkDtj34MC2mxpIXsG69pqvbD5xbTVyrnP1J6KG219ly0OaMDFtJDCVW_tGP_5x9RiSlWRBPQ7pwhIFh_QK4LceVEQa3hY7fqGVyZQOldhDYrZZXaaU--yR0qh_bQtKCS1zAx6SC1CrGXQ-u-JE7r7EHRA=]

- What is heptamethyltrisiloxane? - AwaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMKXmEmvJrxeJwLGyffEJuKTwVT9JQyK_xJMghUjToWUXjZOrgWpCbbAdEU_oM5FdGApXaKOdNfrgAj44UTPc_n9I5IIpuLrDmSQ5L6YFJdZCWJMPP9dTQgQ5cDYHsXhf7Rt8PxUdQyB8NMhxn42DLkQ1Le9DK1zzgWnJS-9qy6Ns=]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane 97% - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOlLCOotP47a7grjN4tDRlswkLCjBhkiGriYprO8mhd3A-rDNlRa7cVQ1GlSgcJwtOvMFEKR_wTMx-fKcOAkRCxazhEcUFJdfwjQr5Obfs2Y1vbUkA_0EiW-5RjLmW8wxiDLV1L9dpCqhceXz08ypA_307KA==]

- 1,1,1,3,3,5,5-HEPTAMETHYLTRISILOXANE, 90% - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx2ooaQsSTMCWvYga_JXqqrPVsVbi5D0HJkRRV-En_ZO7dL-RTV3lcxzyYaFswZMYzBp1XFtUNYOVYYJaGxbSNxxpDFmRVVfkeMM-74RUbwgRfLIvQzum04JfehKm2a-rdtL2tWlL_xOJgmpmJ2hHuNJS805VcBBqHC9UCg3kt-66bZKE689N2EC4j5BEyDQkeOwlL]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhcwxRQeHP9XVXssI-jDPX7PPSZBqaQ4pIkuM15SNxvQksHrGuAed8Mrm4alAaE33oyW-PEnTznKnoOY0kU5ZlOLEk4vogYGOdb6_M5XoPsSKJfawBwVGgZDgbsSre7ESo7qTHVAzNtRm9XErMPwF-oTpLRCnEvJFuvn7-xg4SIw==]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqdokR--VcPsmF983ybGrLnInwKOJ5nCfJlmkXQSURWSrfKa7D1ug3CWxzbdtmcZIitALTspunD-0QWgw3s6Rz2Dz7hVTAdCAJm1fS5Kd3_YcWr2iZhzXNoWGy02CW9fZVnUZ9jBOnr03tFmJuQaXYoQ==]

- Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - AwaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM6NIE2_8DEZ4xO-TJ0_KDYV10SpfW6hOkT7t08hXDBd4R_6XC7kiWYwlv4wqXNHuKszaJeMrh02SOrPYfzQXEpVJrX1hPAez8o998FN1TPuO__OVJ_Dc7udmqXFseIOheq_sm1zLBZVZ9iuBvC3mvpLP8MRTfA1hj8lDQIPyRPiqXiW2ltrxgdwPziJsvocK-6P47vZCJcKVwpyZe_VldUfIQS9NboOfXodEF]

- Chemical Properties of 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7) - Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQAoM8J3htek-tS-JXmXwaopYf3KTxLCYs-W_QeggQiinDwfBDjzhdXhG3VPEODxjnAk7aQ8jmBqgcLaSafRZkXlXsHv3AYeTsnvwTri5Fq5PHhEfco5SwKcU2HFFmDng415UeUVnj5moUrY9DCo66brwgcSQKMD98YED4yFpb7QGJ0g==]

- 1,1,1,3,5,5,5-heptamethyltrisiloxane - Chem-Impex. [URL: https://vertexaisearch.cloud.google.

- CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJmx_gqA1p3kQxESZTlvig3InpGzaIxUXijt9bOWPkSNXn4e7xSz8mFKvGI9gkBKrUHZexinm61JmDsu7BGV3gTa2YnyR1FDT7IfXF_qiLfqXbxnbRMemFk1b4PrRE--cBMA==]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane 97% - Sigma-Aldrich (alternative link). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Slrfy1_-AfeVmAUcE85DR6jy173jVQ-XPwV6x4ixLHaqMfyevQLq8qdS66CRQ9ayyVbthVwFj9EMaMETwEVInpqIeOV8Om0aAKffUG4IK7NaynaxKwvU3-5Li3CyfD5v7PbUJpfX_5ewOgjn-cHArzIkJA==]

- Material Safety Data Sheet (MSDS) - Chemical Bull. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-2HeZ681RkSujyNxJyVqm6yotBbGv8_KdnB_Iz4z6gk7Av0PiO5Ft7AxoyReo2l9EGF_N9ME5Ejms9-nGCS8QTo6tyteI-689w8gZ55KOw6dQjtWGRIpbBdKVerbn_GZrsVEm5I5UkdU2LnGEPP3LJxiG-MjCbSg7cg==]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane CAS 1873-88-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTJUxmXZzwGLzbk8tz1T9HLmT07MZNAx8W8gQ3W-SPhMkAxdGPJCXdGYS1TFFEFVIwAbyOrBAcp9ObD-M7x0IYBoRlHo0vWn38vWXGShOIttvQs6IyRIM70env0ef8CqwLGquP__irWjAN76W1u06zgK1Blk08xQSKHWGM-4Iw]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane - NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtxP--vHlkVUW4iNz96APEFp_RlrbccYp6vyN57ssEMLM6hK7Wb5b07nvmauv5P4L6xHGZbtG2cadHD6H4iQJ6m3a2xiR1xacNGrNUgG6XWgglZUzeZfNeYhdK710uuReOlGOEWGFpEquBxuly2sbCoCzGvg==]

- Flash point measurement in laboratory - FILAB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu6rj4zlt_lijdUGkYiJOJ09cnPuJowUiEdQTIx6O9vM4-UfD08JmZIN8GC6eFCwERWmA9WejuCIgvs1DLBC-pRAZIhPpRjYGTlSrVmoyOIoNeSAX8xEaCcyXGRKFwTuqmoI3TtAZ4G4aECv_R8Igea9xI3oi4-MUuhUO2xWFRO5fG_h9yoBk-ne8=]

- How to detect the flash point of liquid silicone rubber? - Knowledge - Jiangxi Xinjiayi New Material Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaXkVrkUWLVXYkSYA5UeYb3ilo5k0So-ng5-vgg_R9ta0nmf7hEPj-C8xcA7whjf39JAL_1n8z733Z3aMTB-oh6SOgJ_TKgqGJBS1zsGwgx0TmZW7lTulQeLb7lmi44MfQUx-CoiywKfZWcO_jsV8-3CdFft-cqtr4MNjgUcJ80qW_8QChjgzqdbROG6I7Wt3p-LiYPvbfRNum0J5C6CM=]

- 1,1,1,3,5,5,5-Heptamethyltrisiloxane | C7H21O2Si3 | CID 6327366 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEShK08VWZWBWnpUIbZqBgen-_-dSnPCd62bvbcmpJxu3nZmuYpRW9aebLaw9i6pO17IosxRKW1fNKqL79rwqSQuG6eQAyEnez5MPLkbUxeBE48028EVY3NdduZUHEwXHfAc3zdR8UOfDe2c_s=]

- Flash point analysis for open cup flash point and closed cup flash point testing - Reagecon. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2XByZ2oo9DwZGBBlQ_HpgN-b34pIXYMa2dwUEOGnxfAFEGdVi5AltqsFhFb-tH0PHIMgADylfkbA21qwvgwG-u42mRmXeS1hhU247HtamLLapBbMATltRIstDRsN5G7Il4ho_Ie9wp9pv9omRx1vz6W76up9-PF-THoJr]

- Flash Point Testing Explained - Stanhope-Seta. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeZgTFkNT0eZu8yhreBItg_dKPxrFPIM_9biUitjcF7wxjd7y_htLBhRkUM7GW5I4T55THeyi6dwQN8YK8UD0Yfmd7ou1bLgVKXcVvN1ZFnbNV94X1x39n6ujBnod1hh0BJaeUqCqfpISD7hAxA9BaiaAXD8V49qEvAfUTGtRAPv71qWZ0Ejo=]

- Flash Point Testing Explained - Dublin Analytical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH86K8QF0JtkdQQU062fevP8lybKUsTkdimXrzeMmfs7O1z7KPhYGZEZ4j-yYliUrLPk4JC80c6XmUHtOBDTZ1K-NRNLo5qxdwtRNePktgYEgydH1ku0kWY1mR6fsSdDbT6G1F-FytQ0m-KfrkV2pkHM5O-0xP33cfntem6FP4rAmeOyl3lLev_mWpWFAXmhrTPeY=]

Sources

- 1. What is heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 2. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 3. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 4. 1,1,1,3,5,5,5-Heptamethyltrisiloxane CAS#: 1873-88-7 [m.chemicalbook.com]

- 5. CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane [cymitquimica.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. americanelements.com [americanelements.com]

- 8. 1,1,1,3,5,5,5-Heptamethyltrisiloxane | 1873-88-7 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. filab.fr [filab.fr]

- 11. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 12. anysiliconerubber.com [anysiliconerubber.com]

- 13. Flash Point Testing Explained [dublinanalytical.ie]

- 14. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 15. echemi.com [echemi.com]

- 16. gelest.com [gelest.com]

Harnessing the Si-H Bond in Heptamethyltrisiloxane: A Technical Guide to Catalytic Activation and Pharmaceutical Applications

The Chemical Anatomy of Heptamethyltrisiloxane (HMTS)

Heptamethyltrisiloxane (HMTS, CAS 1873-88-7, Formula: C₇H₂₂O₂Si₃) is a highly specialized, low-molecular-weight organosilicon compound. As a Senior Application Scientist, I frequently leverage HMTS not just as a structural building block, but as a highly reactive chemical tool. The defining feature of HMTS is its central silicon atom, which bears a single, highly reactive hydride (Si-H bond).

The causality behind its unique reactivity lies in its molecular architecture: the two adjacent electron-donating trimethylsiloxy groups significantly increase the hydridic character of the Si-H bond. This electronic enrichment makes the bond highly susceptible to oxidative addition by transition metals, while the steric bulk of the siloxy groups prevents unwanted side reactions (such as over-silylation or polymerization), making HMTS an ideal reagent for precision organic synthesis and pharmaceutical development.

Core Reaction Pathways & Mechanistic Causality

Platinum-Catalyzed Hydrosilylation

Hydrosilylation—the addition of the Si-H bond across unsaturated carbon-carbon bonds—is the most prevalent industrial application of HMTS. According to research on1[1], Pt(0) complexes like Karstedt's catalyst are highly efficient for this process. The choice of a Pt(0) catalyst over a Pt(IV) precursor (like Speier's catalyst) is deliberate: Pt(0) bypasses the induction period required for reduction, preventing the formation of inactive colloidal platinum species and ensuring near-quantitative yields.

Dehydrogenative Coupling (C-H Silylation)

Beyond simple addition, HMTS can directly functionalize aromatic rings via dehydrogenative coupling, releasing hydrogen gas as a byproduct. The mechanistic success of this pathway relies entirely on ligand design. As detailed in the 2[2], using an iridium catalyst with a bulky 2,9-dimethyl-1,10-phenanthroline ligand forces the metal into a five-coordinate disilyl monohydride resting state. This steric crowding prevents the coordination of a third HMTS molecule, halting catalyst deactivation. Similarly,3[3] demonstrates that using bulky hydrotris(pyrazolyl)borate (Tp) ligands with PtCl₂ completely suppresses unwanted disilylation.

Mild Reduction in API Synthesis

Due to its hydridic nature, HMTS serves as an excellent, mild reducing agent in the synthesis of Active Pharmaceutical Ingredients (APIs). It is frequently used to catalyze reduction reactions of carbonyls and imines under highly chemoselective conditions[4], avoiding the harsh conditions associated with traditional metal hydrides (like LiAlH₄).

Visualizing Si-H Activation Pathways

Reaction pathways of the Si-H bond in heptamethyltrisiloxane and their pharmaceutical applications.

Quantitative Catalyst Performance

The table below synthesizes the kinetic and yield data across different catalytic pathways, highlighting the mechanistic advantages of specific catalyst-ligand pairings.

| Reaction Pathway | Catalyst System | Substrate | Yield (%) | Mechanistic Advantage |

| Hydrosilylation | Karstedt's Catalyst (Pt(0)) | 1-Octene | >95% | High selectivity; prevents colloidal Pt formation[1] |

| Dehydrogenative Coupling | PtCl₂ / TpK | Benzene | 80–93% | Suppresses disilylation via bulky Tp ligand[3] |

| Dehydrogenative Coupling | [Ir(cod)(OMe)]₂ / 2,9-Me₂phen | 3-Cl-thiophene | ~85% | 5-coordinate resting state prevents deactivation[2] |

| Reduction | HMTS / Transition Metal | Carbonyls | >90% | Mild hydride transfer; high chemoselectivity[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate real-time physical feedback loops to confirm reaction progress without relying solely on post-reaction chromatography.

Protocol A: Platinum-Catalyzed Hydrosilylation of Alkenes

Causality & Rationale: Karstedt's catalyst is utilized to ensure immediate oxidative addition of the Si-H bond without an induction phase. The reaction is highly exothermic; precise temperature control is required to prevent isomerization of the alkene substrate. Self-Validation Mechanism: The reaction is monitored in-situ via ReactIR. The Si-H stretching frequency at ~2120 cm⁻¹ provides a direct, real-time quantitative measure. The reaction self-validates its completion when this signal reaches absolute baseline.

-

Preparation: Purge a 100 mL Schlenk flask with dry N₂. Add 10 mmol of the alkene substrate and 10.5 mmol of HMTS (slight excess to ensure complete consumption of the alkene).

-

Catalyst Injection: Inject Karstedt's catalyst (10 ppm Pt relative to substrate) via microsyringe at room temperature.

-

Thermal Control: Monitor the internal temperature. As the exothermic reaction initiates, use a water bath to maintain the temperature strictly between 60–70°C.

-

Validation & Quenching: Monitor the 2120 cm⁻¹ IR band. Once the peak disappears (typically 2–4 hours), cool the mixture to room temperature and remove volatile unreacted HMTS under reduced pressure.

Protocol B: Iridium-Catalyzed Dehydrogenative C-H Silylation

Causality & Rationale: The combination of [Ir(cod)(OMe)]₂ and 2,9-Me₂phen creates a sterically hindered environment that forces the catalyst into a stable resting state, preventing the coordination of excess silane that would otherwise poison the catalyst[2]. Self-Validation Mechanism: This dehydrogenative coupling produces equimolar H₂ gas. By connecting the reflux condenser to a mass flow meter or an oil bubbler, the reaction provides immediate volumetric validation. The cessation of gas evolution definitively marks the end of the catalytic cycle.

-

Catalyst Activation: In an N₂-filled glovebox, mix 1.5 mol% [Ir(cod)(OMe)]₂ and 3.0 mol% 2,9-Me₂phen in 2 mL of anhydrous THF. Stir for 10 minutes until a deep color change indicates complexation.

-

Substrate Addition: Add 1.0 mmol of the arene substrate and 2.0 mmol of HMTS to the reaction vessel.

-

Reaction & Monitoring: Seal the vessel, attach it to a volumetric gas monitoring setup, and heat to 100°C. Monitor the evolution of H₂ gas.

-

Workup: Once gas evolution ceases (typically 12–18 hours), cool the vessel, dilute with diethyl ether, and filter through a short pad of silica gel to remove the iridium catalyst.

Pharmaceutical & Biomedical Applications

The functionalization of HMTS directly impacts modern drug development and medical device engineering:

-

Advanced Drug Delivery Systems: By reacting HMTS with polyethers via hydrosilylation, scientists synthesize[]. This specialized surfactant dramatically improves the dispersion and solubility of active pharmaceutical ingredients (APIs) in topical drug formulations, enhancing bioavailability while reducing tissue toxicity.

-

Medical Device Optimization: HMTS is utilized to engineer advanced coatings for catheters and endoscopes. According to technical data on 6[6], these coatings reduce tissue friction, minimize patient injury risks, and provide critical anti-adhesion properties that prevent biofilm formation, thereby lowering hospital-acquired infection rates.

References

-

Platinum-catalyzed Aromatic C–H Silylation of Arenes with 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Oxford Academic | 3

-

Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds | PMC - NIH | 2

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | PMC - NIH | 1

-

CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane | CymitQuimica |4

-

Heptamethyltrisiloxane FOR MEDICINE | heptamethyltrisiloxane.com | 6

-

CAS 27306-78-1 (Polyalkyleneoxide modified heptamethyltrisiloxane) | BOC Sciences |

Sources

- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CAS 1873-88-7: 1,1,1,3,5,5,5-Heptamethyltrisiloxane [cymitquimica.com]

- 6. Heptamethyltrisiloxane FOR MEDICINE - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

Application Note: Platinum-Catalyzed Hydrosilylation of 1-Octene with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

[2]

Executive Summary

Objective: Synthesize high-purity 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane via the hydrosilylation of 1-octene with 1,1,1,3,5,5,5-heptamethyltrisiloxane (MD'M) using a Karstedt’s platinum catalyst.

Core Challenges Addressed:

-

Exotherm Control: The Si-H addition to C=C is highly exothermic (~120 kJ/mol). This protocol utilizes a "starve-fed" addition strategy to manage heat release.

-

Isomerization Suppression: Terminal alkenes (1-octene) can isomerize to internal alkenes (2-octene) in the presence of Pt, which are unreactive. We employ a slight alkene excess and optimized temperature profile to mitigate this.

-

Conversion Efficiency: Achieving >98% Si-H conversion to prevent residual reactive silanic hydrogen in the final product.

Chemical Principles & Mechanism[3][4]

Reaction Scheme

The reaction involves the anti-Markovnikov addition of the Si-H bond across the terminal double bond of 1-octene.

Reagents:

-

Substrate A: 1,1,1,3,5,5,5-Heptamethyltrisiloxane (MD'M) | MW: 222.51 g/mol | BP: 142°C

-

Substrate B: 1-Octene | MW: 112.21 g/mol | BP: 121°C

-

Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

Product:

-

Target: 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | MW: 334.72 g/mol | BP: ~308°C (atm)

Mechanistic Pathway (Chalk-Harrod Cycle)

The reaction follows the modified Chalk-Harrod mechanism. Understanding this cycle is crucial for troubleshooting catalyst deactivation (colloidal Pt formation).

Figure 1: The catalytic cycle. Note that 'Side Reaction' (Isomerization) competes with insertion, particularly if the silane concentration is low relative to the catalyst/alkene ratio.

Materials & Equipment

Reagents

| Component | Purity | Role | Notes |

| 1-Octene | >98% | Substrate | Critical: Must be free of peroxides and sulfur. Pass through activated alumina if yellow or aged. |

| Heptamethyltrisiloxane | >97% | Hydrosilylating Agent | Moisture sensitive. Keep under N2. |

| Karstedt’s Catalyst | ~2% Pt in Xylene | Catalyst | Commercial solution (e.g., Sigma 479519). |

| Toluene | Anhydrous | Solvent (Optional) | Use only if viscosity control is needed (rare for this specific reaction). |

Equipment Setup

-

Reactor: 3-neck round-bottom flask (sized so liquid fill is ~50%).

-

Temperature Control: Oil bath with PID controller + Internal thermocouple (J-KEM or similar). Do not rely on hotplate surface temp.

-

Addition: Pressure-equalizing addition funnel (for Siloxane).

-

Atmosphere: Nitrogen/Argon manifold (Schlenk line) with bubbler.

-

Agitation: Overhead mechanical stirrer (Teflon blade) preferred over magnetic stir bars to prevent hot-spots and ensure rapid mixing of the catalyst.

Experimental Protocol

Pre-Reaction Preparation

-

Drying: Although 1-octene is hydrophobic, trace water can hydrolyze the Si-H bond. Store 1-octene over 4Å molecular sieves for 24h prior to use.

-

Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (3 cycles).

Stoichiometry Calculation

Use a 1.2 molar equivalent of 1-octene .

-

Reasoning: 1-octene is the lower boiling component (121°C) compared to the siloxane (142°C) and the product (>300°C). Excess alkene drives the reaction to completion (consuming the expensive/unstable Si-H) and is easily stripped by vacuum distillation later.

Step-by-Step Procedure

Phase 1: Activation (The "Heel")

-

Charge the 3-neck flask with 1-Octene (1.2 equiv) .

-

Start stirring (300-400 RPM).

-

Heat the alkene to 60°C .

-

Add Karstedt’s Catalyst .[2]

-

Loading: Target 10-20 ppm Pt relative to total mass.

-

Calculation: For 100g reaction mass, use ~50-100 µL of 2% Pt solution.

-

-

Activation Check: Wait 5-10 minutes. The solution usually turns from slight yellow to clear/amber.

Phase 2: Controlled Addition (Starve-Fed)

-

Load Heptamethyltrisiloxane (1.0 equiv) into the addition funnel.

-

Slowly add the siloxane dropwise to the stirring alkene.

-

Exotherm Watch: The temperature will rise immediately. Adjust addition rate to maintain internal temperature between 75°C - 90°C .

-

Warning: Do not let temperature exceed 100°C to minimize isomerization.

-

Safety: If the temperature spikes, stop addition immediately and cool with an air gun or ice bath.

-

-

Once addition is complete, maintain temperature at 80°C for 1-2 hours.

Phase 3: Monitoring & Completion

-

FT-IR Monitoring: Take a small aliquot. Monitor the Si-H stretching band at ~2120 cm⁻¹ .

-

Endpoint: The reaction is complete when the Si-H peak disappears (>99% conversion).

-

-

If Si-H persists after 2 hours, add a "booster" shot of catalyst (10% of initial amount) and cook for another hour.

Phase 4: Work-up & Purification

-

Stripping: Switch the setup to a distillation configuration (short path).

-

Apply vacuum (gradually down to ~10-20 mbar) while heating to 90°C.

-

Distill off the excess 1-octene and any isomerized 2-octene.

-

Final Polish: High vacuum (<1 mbar) at 100°C may be required to remove trace heavy impurities, but typically stripping the alkene is sufficient for >95% purity.

-

Filtration: If the product is hazy (colloidal Pt), filter through a 0.45 µm PTFE syringe filter or a Celite pad.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization & Specifications

Expected NMR Signals (CDCl3)

-

¹H NMR:

-

δ 0.0 - 0.1 ppm: Si-CH₃ (Strong singlets).

-

δ 0.5 ppm: Si-CH ₂- (Triplet/Multiplet, alpha to Silicon).

-

δ 1.2 - 1.4 ppm: -(CH ₂)₆- (Methylene backbone).

-

δ 0.9 ppm: -CH₃ (Terminal methyl of octyl chain).

-

Absence: No multiplets at δ 4.5-4.7 ppm (Si-H) or δ 5.0-6.0 ppm (Vinyl C=C).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction stalls (Si-H remains) | Catalyst poisoning (S, N, P compounds). | Use fresh alkene; treat alkene with alumina; increase catalyst load. |

| Product is yellow/brown | Colloidal Platinum formation. | Normal for Pt reactions. Remove via activated carbon treatment or filtration through Celite. |

| Low Yield / High Isomers | Temperature too high during addition. | Keep T < 90°C. Isomerized 2-octene does not react and is lost during stripping. |

| Exotherm too aggressive | Addition rate too fast. | Stop addition. Cool. Restart slower. |

Safety & Handling

-

Si-H Hazard: Heptamethyltrisiloxane can generate Hydrogen gas (H₂) if exposed to strong bases or acids. Keep dry.

-

Platinum Sensitization: Pt salts are sensitizers. Avoid skin contact.

-

Exotherm: The reaction is highly exothermic. Never add all siloxane at once; this can lead to a runaway reaction and solvent boiling.

References

-

Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society. [Link]

-

Gelest, Inc. Reactive Silicones: Forging New Polymer Links (Brochure). (Provides general handling for siloxane fluids and Pt catalysts). [Link]

-

Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation of Olefins. Coordination Chemistry Reviews. [Link]

Application Note: Synthesis and Validation of Polyether-Modified Trisiloxane Surfactants via MD'M Hydrosilylation

Executive Summary & Mechanistic Principles

Polyether-modified trisiloxane surfactants represent a specialized class of super-spreading agents widely utilized in agrochemical formulations, drug delivery systems, and anti-biocorrosion coatings. The synthesis relies on the hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (commonly referred to as MD'M or HMTS) with an allyl polyether[1].

The Causality of the Molecular Design: Unlike traditional hydrocarbon surfactants, the highly flexible siloxane backbone of MD'M allows the resulting molecule to adopt a unique "parachute" conformation at the air-water interface[2]. This structural orientation forces the low-energy methyl groups to be completely exposed to the air, effectively abating the surface tension of water to an extreme low of ~21 mN/m[2].

To achieve this, the hydrosilylation reaction requires precise control over catalysis and thermodynamics. The process utilizes Karstedt's catalyst—a Platinum(0) complex—because its homogeneous solubility in the siloxane matrix prevents biphasic bottlenecks and ensures rapid catalytic turnover[3]. Because the reaction substrates are not highly sensitive to moisture, the synthesis can be performed in an open or loosely closed system, which significantly facilitates industrial scale-up[1],[4].

Experimental Workflow

The following diagram illustrates the self-validating logical flow of the synthesis, ensuring that critical in-process quality control (IPQC) dictates the progression of the reaction.

Fig 1: Self-validating MD'M hydrosilylation workflow with FT-IR quality control.

Self-Validating Synthesis Protocol

This protocol outlines the synthesis of a trisiloxane surfactant using an allyl polyether (e.g., 7 to 12 ethoxy units). Every step is designed with an embedded rationale to ensure optimal yield and prevent common failure modes.

Step 1: Stoichiometric Preparation

-

Action: Charge a reaction vessel with MD'M and allyl polyether in a 1.0 : 1.15 molar ratio. Add toluene as a solvent to manage viscosity (optional for smaller scales, but recommended for heat dissipation)[1].

-

Causality: A 15% molar excess of the allyl polyether is critical. It ensures the complete consumption of the reactive Si-H species on the MD'M. Residual Si-H bonds can undergo unwanted dehydrogenative coupling over time, leading to cross-linking, outgassing, and a loss of surfactant efficacy.

Step 2: Thermal Activation

-

Action: Under gentle agitation and a nitrogen sweep, heat the mixture to 75–80 °C.

-

Causality: Karstedt's catalyst requires thermal activation to initiate the catalytic cycle. Adding the catalyst at room temperature risks a delayed, violent exothermic runaway when the system eventually reaches the activation energy threshold.

Step 3: Catalytic Initiation

-

Action: Inject Karstedt's catalyst to achieve a concentration of 10 to 50 ppm of Platinum[3].

-

Causality: Karstedt's catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane) is chosen over traditional Pt(IV) catalysts because it is completely miscible in the siloxane-polyether matrix, preventing localized hot-spots and ensuring rapid anti-Markovnikov addition.

Step 4: Exothermic Hydrosilylation Control

-

Action: Monitor the internal temperature closely. The hydrosilylation reaction is highly exothermic. Use a cooling jacket to maintain the temperature strictly below 100 °C.

-

Causality: Allowing the temperature to exceed 100 °C promotes a parasitic side reaction: the isomerization of the allyl ether to a propenyl ether. Propenyl ethers are sterically hindered and unreactive toward hydrosilylation, which would prematurely halt the reaction and leave unreacted Si-H[4].

Step 5: In-Process Analytical Validation (Self-Validating Step)

-

Action: After 2 hours of reaction time, pull a 1 mL aliquot and perform real-time FT-IR spectroscopy. Monitor the area under the band at a wavenumber (

) of 904 cm⁻¹, which is assigned to the Si-H bond[4]. -

Validation Logic:

-

If the 904 cm⁻¹ band is present: The reaction is incomplete. Spike an additional 5 ppm of Pt catalyst and hold at 85 °C for 1 hour.

-

If the 904 cm⁻¹ band is absent: The Si-H is fully consumed. Proceed to purification.

-

Step 6: Purification and Recovery

-

Action: Subject the crude mixture to vacuum devolatilization (rotary evaporation at 90 °C under <10 mbar) to strip the toluene solvent and any unreacted volatile siloxanes.

Analytical Validation & Quantitative Data

Post-synthesis, the structural integrity of the surfactant must be confirmed via ¹H-NMR spectroscopy. A successful synthesis is indicated by the complete lack of characteristic bands assigned to the allyl groups, which typically appear at 5–6 ppm[5].

The choice of the polyether chain length directly dictates the Hydrophilic-Lipophilic Balance (HLB) and the ultimate application of the surfactant. The table below summarizes the comparative properties of two common variants synthesized via this protocol:

| Surfactant Variant | Polyether Chain Length | Surface Tension (mN/m) | Primary Application | Key Structural Feature |

| TS-EO7 | 7 Ethoxy Groups | ~21.0 | Anti-biocorrosion coatings[1], Agrochemical super-spreaders[6] | High hydrophobicity; rapid spreading via parachute conformation. |

| TS-EO12 | 12 Ethoxy Groups | ~24.0 | Wetting agents, Thermodynamic stabilization[4] | Balanced amphiphilicity; forms highly stable micelles in aqueous media. |

Industrial Applications